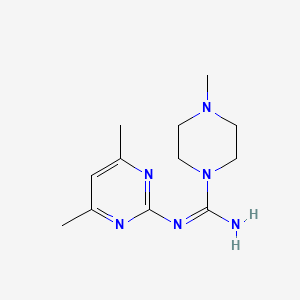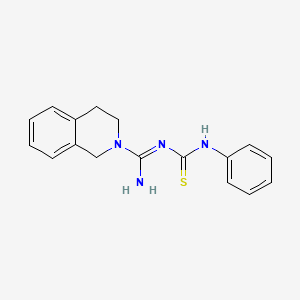![molecular formula C23H24Cl2N4O3 B11028801 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11028801.png)
2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 3,5-dichlorophenyl Group: This step involves the reaction of the quinoxaline derivative with 3,5-dichloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Final Assembly: The final product is obtained by reacting the intermediate with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold in organic synthesis.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be investigated, particularly for its anti-inflammatory and anticancer properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These include compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline, which share the quinoxaline core but differ in their substituents.
3,5-dichloroaniline derivatives: Compounds like 3,5-dichloroaniline itself and its various amides and esters.
Uniqueness
What sets 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide apart is its unique combination of the quinoxaline core with the 3,5-dichlorophenyl and oxoethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoxaline or 3,5-dichloroaniline derivatives.
Properties
Molecular Formula |
C23H24Cl2N4O3 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[2-(3,5-dichloroanilino)-2-oxoethyl]-3-oxo-N-phenyl-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C23H24Cl2N4O3/c24-14-10-15(25)12-17(11-14)26-21(30)13-20-22(31)28-18-8-4-5-9-19(18)29(20)23(32)27-16-6-2-1-3-7-16/h1-3,6-7,10-12,18-20H,4-5,8-9,13H2,(H,26,30)(H,27,32)(H,28,31) |
InChI Key |
MEOYCUVGZUTVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(N2C(=O)NC3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 7'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028723.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide](/img/structure/B11028726.png)
![2-methyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11028729.png)
![N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028736.png)
![Tetramethyl 6'-[(acetyloxy)(phenyl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028745.png)

![(1E)-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028759.png)
![8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028765.png)
![N'-[(3E)-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11028771.png)
![(1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028784.png)
![(1'Z)-8'-fluoro-6'-methyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11028787.png)

![4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11028793.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11028806.png)
